molecular formula C8H11N5 B094773 Phenylbiguanide CAS No. 102-02-3

Phenylbiguanide

Cat. No.: B094773
CAS No.: 102-02-3
M. Wt: 177.21 g/mol
InChI Key: CUQCMXFWIMOWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylbiguanide is an organic compound with the chemical formula C8H11N5. It is known for its role as a selective agonist of the 5-hydroxytryptamine 3 receptor, which is a type of serotonin receptor. This compound has been extensively studied for its effects on the central nervous system, particularly its ability to trigger dopamine release in the nucleus accumbens of rats .

Mechanism of Action

Target of Action

Phenylbiguanide (PBG) is primarily a 5-HT3 receptor agonist . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the central nervous system. It plays a crucial role in the regulation of neurotransmitters, particularly serotonin, which is involved in a wide range of physiological and psychological processes .

Mode of Action

As a 5-HT3 receptor agonist, PBG binds to these receptors and activates them . This activation triggers a series of biochemical reactions that lead to the release of dopamine, particularly in the nucleus accumbens of the brain . Dopamine is a neurotransmitter that plays a significant role in reward and pleasure centers in the brain .

Biochemical Pathways

The activation of 5-HT3 receptors by PBG leads to an increase in dopamine release . This process involves a complex network of biochemical pathways, including the serotonin and dopamine pathways. The downstream effects of this activation include changes in mood, cognition, and behavior, which are associated with the functions of these neurotransmitters .

Pharmacokinetics

Like other biguanides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, including the central nervous system

Result of Action

The primary molecular effect of PBG is the activation of 5-HT3 receptors, leading to increased dopamine release . On a cellular level, this can result in changes in neuronal activity and neurotransmission. The overall effects of PBG’s action depend on the specific physiological context, but they are generally associated with changes in mood and behavior due to the role of dopamine in these processes .

Biochemical Analysis

Biochemical Properties

Phenylbiguanide interacts with 5-HT3 receptors in the central nervous system . It has been found to trigger dopamine release in the nucleus accumbens of rats

Cellular Effects

This compound influences cell function by interacting with 5-HT3 receptors. This interaction triggers the release of dopamine, a neurotransmitter that plays a crucial role in various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to 5-HT3 receptors. This binding interaction activates the receptor, leading to an increase in dopamine release . The exact mechanism of how this change in dopamine levels affects gene expression is still under study.

Preparation Methods

Phenylbiguanide can be synthesized through various methods. One common synthetic route involves the reaction of 1-phenylbiguanide hydrochloride with ethyl chloroacetate in methanol. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of this compound as a white solid . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Phenylbiguanide undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Phenylbiguanide is unique compared to other biguanides due to its selective agonist activity on the 5-hydroxytryptamine 3 receptor. Similar compounds include:

This compound’s unique receptor selectivity and its role in neuropharmacology distinguish it from these other biguanides.

Properties

IUPAC Name

1-(diaminomethylidene)-2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQCMXFWIMOWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55-57-2 (mono-hydrochloride)
Record name Phenyl biguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90144508
Record name Phenyl biguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

102-02-3
Record name Phenylbiguanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl biguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl biguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbiguanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL BIGUANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8PKA3T2I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylbiguanide
Reactant of Route 2
Phenylbiguanide
Reactant of Route 3
Phenylbiguanide
Reactant of Route 4
Phenylbiguanide
Reactant of Route 5
Phenylbiguanide
Reactant of Route 6
Phenylbiguanide
Customer
Q & A

Q1: What is the primary mechanism of action of phenylbiguanide?

A1: this compound primarily acts as an agonist at serotonin 5-HT3 receptors. [, , , , ] This interaction triggers a cascade of downstream effects, particularly within the nervous system.

Q2: How does this compound's interaction with 5-HT3 receptors affect the nervous system?

A2: Activation of 5-HT3 receptors by this compound leads to various physiological responses, including:

  • Activation of vagal afferent fibers: This activation is crucial in eliciting the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , , ]
  • Modulation of acetylcholine release in the cortex: this compound can decrease potassium-evoked acetylcholine release in the rat cortex, highlighting its role in cholinergic neurotransmission. []
  • Influence on respiratory rhythm: this compound can induce long-lasting enhancement of rhythmic respiratory activity in turtle brain stems in vitro, suggesting a role in respiratory control mechanisms. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H11N5, and its molecular weight is 177.21 g/mol. []

Q4: What spectroscopic data is available for this compound?

A4: Several spectroscopic techniques have been employed to characterize this compound:

  • Nuclear Magnetic Resonance (NMR): 1H NMR studies have provided insights into the interaction of this compound with membrane model systems, revealing its ability to partition across the membrane interface. []
  • Infrared (IR) Spectroscopy: IR spectroscopy, in conjunction with NMR and elemental analysis, has been used to confirm the hydrolysis product of dicyandiamide during this compound synthesis as guanylurea. []

Q5: How do structural modifications of this compound influence its activity?

A5: Research has shown that modifications to the phenyl ring or the biguanide moiety can significantly impact this compound's affinity for 5-HT3 receptors. [] For instance, incorporating specific substituents found in arylpiperazines (high-affinity 5-HT3 ligands) into this compound can modulate its binding affinity.

Q6: What is known about the pharmacokinetics of this compound?

A6: While detailed pharmacokinetic studies are limited, research indicates that this compound is rapidly metabolized in vivo. [, ] Its administration leads to a rapid onset of action, suggesting efficient distribution to target tissues.

Q7: What in vitro and in vivo models have been used to study this compound?

A7: Researchers have employed a variety of models to investigate this compound's effects:

  • Isolated Tissues: Studies on isolated rabbit common carotid arteries revealed that this compound did not induce vasoconstriction or dilation, contrasting with the effects of 2-methyl-5-HT. []
  • Cell Cultures: Experiments using NG 108-15 cells (mouse neuroblastoma x rat glioma hybrid) demonstrated that this compound triggers cation permeability via 5-HT3 receptor activation. []
  • Animal Models: Studies in anesthetized rats demonstrated this compound's ability to evoke the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , ]

Q8: What is known about the toxicity profile of this compound?

A8: this compound is primarily used as a research tool to study 5-HT3 receptor function. While it is generally considered safe for acute experimental use, detailed toxicological studies on long-term exposure are limited.

Q9: How is this compound used to study the pulmonary chemoreflex?

A9: this compound is a potent activator of pulmonary C-fibers, triggering the pulmonary chemoreflex. [, , ] This reflex, characterized by apnea, bradycardia, and hypotension, is crucial for regulating cardiorespiratory responses.

Q10: What is the role of this compound in understanding cardiac autonomic control?

A10: this compound has been instrumental in dissecting the neural pathways involved in regulating heart rate and blood pressure. [, , , , , ] Studies using this compound have highlighted the complex interplay between sympathetic and parasympathetic nervous systems in cardiovascular control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.